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molecular formula C14H18O2 B8346120 Ethyl 5-phenyl-3-methyl-2-pentenoate CAS No. 70319-43-6

Ethyl 5-phenyl-3-methyl-2-pentenoate

Cat. No. B8346120
M. Wt: 218.29 g/mol
InChI Key: ZOVILSKYYXJJFU-UHFFFAOYSA-N
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Patent
US06369110B1

Procedure details

Ethyl diethylphosphonoacetate (1.67 g, 7.42 mmol) was added dropwise to a solution of potassium tert-butoxide (0.83 g, 7.42 mmol) in tetrahydrofuran (10 ml), followed by stirring at room temperature for 10 minutes. Then, a solution of benzylacetone (1.00 g, 6.75 mmol) in tetrahydrofuran (10 ml) was added drop-wise thereto, and the resulting mixture was stirred at room temperature for 1 hour and then heated under reflux for another 1 hour. The reaction mixture was poured into a 5% aqueous potassium hydrogensulfate solution and extracted with ethyl acetate. The extract solution was washed with water and an aqueous sodium chloride solution and dried over anhydrous magnesium sulfate. The solvent was distilled off under reduced pressure to obtain 1.82 g of ethyl 5-phenyl-3-methyl-2-pentenoate.
Quantity
1.67 g
Type
reactant
Reaction Step One
Quantity
0.83 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(OP([CH2:9][C:10]([O:12][CH2:13][CH3:14])=[O:11])(OCC)=O)C.CC(C)([O-])C.[K+].[CH2:21]([CH2:28][C:29](=O)[CH3:30])[C:22]1[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=1.S([O-])(O)(=O)=O.[K+]>O1CCCC1>[C:22]1([CH2:21][CH2:28][C:29]([CH3:30])=[CH:9][C:10]([O:12][CH2:13][CH3:14])=[O:11])[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=1 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
1.67 g
Type
reactant
Smiles
C(C)OP(=O)(OCC)CC(=O)OCC
Name
Quantity
0.83 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
1 g
Type
reactant
Smiles
C(C1=CC=CC=C1)CC(C)=O
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)(O)[O-].[K+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
by stirring at room temperature for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the resulting mixture was stirred at room temperature for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for another 1 hour
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The extract solution was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
an aqueous sodium chloride solution and dried over anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off under reduced pressure

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
C1(=CC=CC=C1)CCC(=CC(=O)OCC)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.82 g
YIELD: CALCULATEDPERCENTYIELD 123.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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